N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Description
The compound N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-methyl-3-nitrobenzamide moiety at position 2. This structure integrates a nitro group (electron-withdrawing), a methoxy group (electron-donating), and a methyl substituent, which collectively influence its electronic, solubility, and biological properties.
The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formation, and cyclization reactions, as demonstrated in analogous thienopyrazole derivatives . Spectral characterization (e.g., IR, NMR, MS) is critical for confirming tautomeric forms and regiochemistry, as seen in structurally related triazole-thione systems .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-3-4-13(9-18(12)24(26)27)20(25)21-19-16-10-29-11-17(16)22-23(19)14-5-7-15(28-2)8-6-14/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRRDUGOYGQMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the methoxyphenyl group and the nitrobenzamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has shown promise as a drug candidate due to its potential therapeutic effects. Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit various biological activities including:
- Anticancer Activity : Studies have demonstrated that compounds similar to this one can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit inflammatory responses in vitro, making it a candidate for treating chronic inflammatory diseases .
Chemical Biology
This compound serves as a valuable probe in biological research to study cellular mechanisms and pathways. Its ability to interact with specific biological targets allows researchers to explore:
- Enzyme Inhibition : It can be used to investigate the inhibition of specific enzymes involved in disease processes.
- Biomolecular Interactions : The compound can be utilized to study interactions between proteins and small molecules.
Material Science
The unique structural properties of this compound make it suitable for developing new materials. Its potential applications include:
- Organic Electronics : The compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,4-c]pyrazole derivatives including this compound. The compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Properties
A recent investigation highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated that treatment with this compound reduced inflammatory markers significantly compared to control groups .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, we compare it with structurally analogous derivatives, focusing on substituent effects, molecular weights, and functional group variations.
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, Analog 2’s bromo substituent increases hydrophobicity and steric bulk, which may alter pharmacokinetics . Analog 1’s sulfone group (-SO₂) improves solubility and metabolic stability compared to the target compound’s methoxy group .
Tautomerism and Stability: Thienopyrazole derivatives like the target compound can exhibit tautomerism. Spectral data from analogous triazole-thiones confirm that substituents (e.g., sulfonyl groups in Analog 3) stabilize specific tautomeric forms, as seen in IR spectra (absence of νS-H at ~2500–2600 cm⁻¹) .
Biological Implications :
- The pyridine ring in Analog 4 introduces hydrogen-bonding capabilities, which could enhance receptor interactions compared to the target compound’s benzamide .
- Analog 3 ’s methylsulfonyl and ethoxy groups may confer improved blood-brain barrier penetration relative to the target compound’s nitro group .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Structural Characteristics
The compound features a unique structural framework that includes:
- Thieno[3,4-c]pyrazole moiety : This core structure is known for its pharmacological significance.
- Methoxyphenyl group : Enhances lipophilicity and potentially increases bioavailability.
- Nitrobenzamide group : Imparts additional chemical reactivity and biological interactions.
| Component | Description |
|---|---|
| Thieno[3,4-c]pyrazole | Core structure linked to various biological activities |
| Methoxyphenyl | Increases lipophilicity |
| Nitrobenzamide | Enhances reactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, influencing physiological processes such as pain modulation and appetite regulation.
- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, particularly through apoptosis induction and inhibition of cell proliferation .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation .
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values were comparable to established chemotherapeutics like doxorubicin .
- In vitro assays revealed that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 5 µM.
- Neuroprotective Effects :
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the methoxyphenyl group through electrophilic substitution.
- Coupling with the nitrobenzamide moiety via amide bond formation.
This multi-step synthesis allows for the precise control over the functional groups that enhance the compound's biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
